molecular formula C11H11N3O2 B2372780 N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide CAS No. 439109-50-9

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B2372780
CAS No.: 439109-50-9
M. Wt: 217.228
InChI Key: UYMVQAUSWGGXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature

The systematic name N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide follows IUPAC rules for polyfunctional compounds. The parent structure is the benzene ring (phenyl group) substituted at position 3 with a 5-methyl-1,3,4-oxadiazol-2-yl moiety. The acetamide group (-NH-C(=O)-CH₃) is attached to the nitrogen atom of the aniline derivative.

Key nomenclature features:

  • 1,3,4-Oxadiazole : A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 and one oxygen atom at position 4.
  • 5-Methyl substitution : A methyl group (-CH₃) at position 5 of the oxadiazole ring.
  • Phenyl linkage : The oxadiazole is connected to the benzene ring at position 3.

This naming convention prioritizes the oxadiazole ring as a substituent on the phenylacetamide core, reflecting its structural hierarchy.

Alternative Chemical Designations

The compound is identified through multiple aliases and registry numbers:

Identifier Value Source
CAS Registry Number 439109-50-9
Molecular Formula C₁₁H₁₁N₃O₂
SMILES Notation CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C
Synonymous Names - N-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide
- Acetamide, N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-

The molecular weight is 217.23 g/mol , calculated from its formula C₁₁H₁₁N₃O₂. The compound’s InChIKey (RLHGFJMGWQXPBW-UHFFFAOYSA-N ) further distinguishes its stereochemical and structural uniqueness.

Structural Relationship to 1,3,4-Oxadiazole Derivatives

This compound belongs to a family of 1,3,4-oxadiazole derivatives, which are renowned for their bioisosteric potential and pharmacological relevance. Structural comparisons with related compounds highlight key variations (Table 1):

Table 1: Structural Comparison with 1,3,4-Oxadiazole Derivatives

Compound Name Substituents on Oxadiazole Phenyl Ring Modifications Molecular Formula Reference
N-[3-(1,3,4-Oxadiazol-2-yl)phenyl]acetamide None Unsubstituted C₁₀H₉N₃O₂
This compound Methyl at C5 Unsubstituted C₁₁H₁₁N₃O₂
2-(4-Methoxyphenoxy)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide Methyl at C5 (1,2,4-oxadiazole) 4-Methoxyphenoxy C₁₈H₁₇N₃O₄

Critical structural observations:

  • Methyl Group Impact : The C5-methyl substitution on the oxadiazole ring enhances lipophilicity (logP = 0.409), compared to unsubstituted analogs (logP = -0.12).
  • Acetamide Linkage : The -NH-C(=O)-CH₃ group enables hydrogen bonding with biological targets, a feature shared with antimicrobial 1,3,4-oxadiazole derivatives.
  • Ring Isomerism : Unlike 1,2,4-oxadiazole variants, the 1,3,4-oxadiazole core in this compound offers distinct electronic properties due to nitrogen positioning.

The compound’s biphenyl-oxadiazole-acetamide architecture aligns with trends in antiviral and anticancer agent design, where hybrid heterocycles optimize target binding.

Properties

IUPAC Name

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7(15)12-10-5-3-4-9(6-10)11-14-13-8(2)16-11/h3-6H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMVQAUSWGGXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

3-Nitrobenzoic acid (10.0 g, 59.8 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL) under nitrogen. 1,1'-Carbonyldiimidazole (CDI, 11.7 g, 71.8 mmol) is added portionwise at 0°C, and the mixture is stirred at room temperature for 2 hours to form the acylimidazole intermediate.

Diacylhydrazide Formation

Acetohydrazide (5.3 g, 71.8 mmol) is added to the reaction mixture, which is stirred at 45°C for 12 hours. The diacylhydrazide precipitates upon cooling to 0°C and is isolated via filtration (Yield: 85%).

Cyclization to Oxadiazole

The diacylhydrazide is refluxed in phosphorus oxychloride (POCl₃, 50 mL) for 4 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold sodium bicarbonate. Extraction with ethyl acetate and drying over sodium sulfate yields 2-(3-nitrophenyl)-5-methyl-1,3,4-oxadiazole as a yellow solid (Yield: 78%, m.p. 142–144°C).

Key Analytical Data

  • IR (KBr) : 1605 cm⁻¹ (C=N), 1530 cm⁻¹ (NO₂).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, Ar-H), 8.32 (d, J = 8.0 Hz, 1H, Ar-H), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 2.65 (s, 3H, CH₃).

Reduction of Nitro to Amine

2-(3-Nitrophenyl)-5-methyl-1,3,4-oxadiazole (7.5 g, 31.2 mmol) is dissolved in ethanol (150 mL) and subjected to hydrogenation using 10% Pd/C (0.75 g) at 50 psi H₂ for 6 hours. Filtration and solvent evaporation yield 2-(3-aminophenyl)-5-methyl-1,3,4-oxadiazole as a white powder (Yield: 92%).

Optimization Notes

  • Catalyst loading >5% w/w minimizes reaction time.
  • Elevated pressure (50 psi) prevents intermediate imine formation.

Acetylation of Aromatic Amine

2-(3-Aminophenyl)-5-methyl-1,3,4-oxadiazole (5.0 g, 24.5 mmol) is suspended in acetic anhydride (50 mL) and stirred at 110°C for 3 hours. Excess reagent is quenched with ice water, and the precipitate is recrystallized from ethanol to afford N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide (Yield: 88%, m.p. 198–200°C).

Characterization

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.25 (s, 1H, Ar-H), 7.95 (d, J = 8.0 Hz, 1H, Ar-H), 7.60 (d, J = 8.0 Hz, 1H, Ar-H), 2.60 (s, 3H, CH₃), 2.15 (s, 3H, COCH₃).

Alternative Pathways and Comparative Analysis

Hydrazide Cyclization with Carbon Disulfide

3-Aminobenzoic acid hydrazide (prepared via ester hydrolysis) is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux. Acidification yields 2-mercapto-5-(3-aminophenyl)-1,3,4-oxadiazole, which is subsequently acetylated. However, this route affords lower yields (65%) due to competing disulfide formation.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C, 20 min) accelerates the cyclization step, improving yield to 82% while reducing reaction time by 70%.

Industrial-Scale Production Considerations

Solvent Selection

  • THF ensures high solubility of intermediates.
  • Ethyl acetate and n-heptane are preferred for extractions due to low toxicity and ease of recovery.

Crystallization Protocols

Seeding with pure product (0.5% w/w) during cooling (16°C over 4 hours) enhances crystal uniformity and ee >99.9%.

Waste Management

  • POCl₃ Quenching : Neutralization with sodium bicarbonate generates NaCl and CO₂, minimizing environmental impact.
  • Pd/C Recovery : Filtration and incineration recover >95% palladium.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anticancer Applications

Research has identified N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide as a potential candidate for anticancer therapy. The oxadiazole moiety is known for its ability to interact with various biological targets, leading to significant anticancer activity.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of oxadiazole derivatives, compounds similar to this compound exhibited notable growth inhibition in several cancer cell lines. For example, derivatives showed percent growth inhibitions (PGIs) exceeding 70% against glioblastoma and ovarian cancer cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cell cycle progression. In vitro assays demonstrated that the compound could trigger DNA damage in cancer cells, leading to increased apoptosis rates .

Antimicrobial Applications

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent.

Research Findings

  • Broad-Spectrum Activity : Studies have indicated that oxadiazole derivatives possess significant antibacterial and antifungal activities. For instance, compounds related to this compound were tested against various Gram-positive and Gram-negative bacteria and demonstrated effective inhibition .
  • Mechanism of Action : The antimicrobial action is believed to stem from the ability of the oxadiazole ring to interfere with bacterial cell wall synthesis or disrupt cellular processes critical for survival .

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer and antimicrobial applications:

  • Neuroprotective Effects : Recent studies suggest that oxadiazole derivatives may also play a role in neuroprotection. They have been investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit tau protein aggregation .
  • Anti-Diabetic Activity : Some derivatives have shown promise in managing diabetes by lowering glucose levels in experimental models . This highlights the versatility of the compound across different therapeutic areas.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substitution on the Oxadiazole Ring

  • 5-Methyl vs. 5-Phenyl Substitution: N-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide contains a methyl group at the 5-position of the oxadiazole ring. In contrast, 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 129, ) features a phenyl group at the 5-position. This modification enhances π-π stacking interactions with enzyme active sites, contributing to its potent inhibitory activity against alkaline phosphatase (IC₅₀ = 0.420 ± 0.012 µM vs.

Functional Group Variations on the Acetamide Moiety

  • Trifluoromethyl vs. Methyl Substituents :
    • The trifluoromethyl group in Compound 129 () increases electron-withdrawing effects, enhancing binding affinity (ΔG = −7.90 kcal/mol) to the alkaline phosphatase enzyme (PDB: 1EW2) .
    • N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives () demonstrate that electron-withdrawing substituents (e.g., Cl, OCH₃) on the phenyl ring improve acetylcholinesterase (AChE) inhibition, with IC₅₀ values comparable to reference standards .

Enzyme Inhibition

Compound Name Target Enzyme IC₅₀/EC₅₀ Key Structural Features Reference
Compound 129 () Alkaline Phosphatase 0.420 ± 0.012 µM 5-Phenyl-oxadiazole, CF₃-phenyl
N-(2-methoxy-5-chlorophenyl)-2-sulfanyl Acetylcholinesterase ~0.5–2.0 µM 5-Substituted oxadiazole, Cl/OCH₃
N-[5-(3,4,5-trimethoxyphenyl)-oxadiazole] Lipoxygenase Not reported Trimethoxyphenyl, acetamide

Antimicrobial Activity

  • 2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides (): Compound 6h exhibited superior antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to the phenyl group enhancing hydrophobic interactions with bacterial membranes .
  • 3-Acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-oxadiazoles (): Demonstrated potent antibacterial activity (MIC = 4–8 µg/mL), outperforming ciprofloxacin, likely due to the benzo[b]thiophene moiety increasing lipophilicity .

Toxicity and Selectivity

  • Hemolytic Activity : Derivatives like 6a–p () showed low hemolytic activity (HC₅₀ > 200 µg/mL), indicating favorable selectivity for microbial over mammalian cells .
  • Cytotoxicity : Compounds with bulky substituents (e.g., 6m in ) exhibited higher cytotoxicity, suggesting that steric effects must be balanced for therapeutic safety .

Biological Activity

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a phenyl group with a 5-methyl-1,3,4-oxadiazole moiety and an acetamide functional group. The oxadiazole ring enhances the compound's reactivity and biological activity due to its heterocyclic nature, which includes nitrogen and oxygen atoms.

PropertyValue
Molecular Formula C10_{10}H10_{10}N4_{4}O2_{2}
Molecular Weight 206.21 g/mol
Density 1.306 g/cm³
CAS Number 439109-50-9

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Compounds containing the oxadiazole moiety have been shown to inhibit various cancer-related enzymes such as topoisomerase and histone deacetylase (HDAC) .

A study involving derivatives of oxadiazole demonstrated that certain compounds exhibited IC50 values as low as 0.14 μM against A549 human lung cancer cells, indicating potent cytotoxic effects . The mechanisms of action include:

  • Inhibition of Enzymatic Activity : Targeting enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Neuroprotective Effects

This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase suggests a role in enhancing cholinergic neurotransmission .

Research has highlighted its potential applications in tauopathies—disorders characterized by tau protein aggregation—offering a promising avenue for therapeutic development .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. Its structural characteristics allow it to interact with microbial enzymes effectively, which can inhibit bacterial growth .

Enzyme Inhibition Profiles

The following table summarizes the enzyme inhibition profiles associated with this compound:

EnzymeActivity Level
AcetylcholinesteraseInhibitor
α-glucosidaseInhibitor
TopoisomeraseInhibitor
Histone Deacetylase (HDAC)Inhibitor
MMP-9Notable Inhibition

Study on Anticancer Activity

In a recent study published in J. Enzyme Inhib. Med Chem., several oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity with selectivity towards cancer cells over normal cells .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of oxadiazole derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce tau aggregation and improve cognitive function in animal models .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Reference
CyclocondensationHydrazide + Carbonyl compoundReflux, H2SO4, 6–8 h65–75
Chloroacetyl Coupling5-Phenyl-oxadiazole + ChloroacetylReflux, triethylamine82
Catalyzed CouplingOxadiazole + Acetamide derivative150°C, pyridine/zeolite70–85

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly distinguishing oxadiazole ring protons (δ 8.1–8.5 ppm) and acetamide methyl groups (δ 2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 261.1) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles critical for understanding stability .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:
Discrepancies often arise from assay variability or target specificity. For example:

  • Antidepressant Activity : In vivo forced swimming tests (FST) showed a 58.93% reduction in immobility for N-[3-(5-methyl-oxadiazol-2-yl)phenyl]acetamide analogs, comparable to fluoxetine. However, receptor binding assays (Ki = 1.52 nM for 5-HT1A) provide mechanistic clarity .
  • Antimicrobial Activity : MIC values (0.22–0.25 μg/mL) against pathogens may vary due to strain-specific resistance mechanisms. Cross-validation using multiple assays (e.g., broth microdilution vs. disc diffusion) is recommended .

Q. Table 2: Biological Activity Comparison

Assay TypeObserved ActivityKey MechanismReference
Forced Swimming Test58.93% immobility reduction5-HT1A receptor binding
Receptor BindingKi = 1.52 nMCompetitive inhibition
Antimicrobial MIC0.22–0.25 μg/mLMembrane disruption

Advanced: What computational methods predict reactivity and electronic properties?

Methodological Answer:
Density Functional Theory (DFT) is critical for modeling:

  • Exact Exchange Functionals : B3LYP hybrid functionals calculate HOMO-LUMO gaps, predicting electrophilic/nucleophilic sites. For oxadiazoles, the LUMO is often localized on the heterocycle, guiding substitution reactions .
  • Thermochemical Accuracy : DFT with gradient corrections (e.g., Becke’s 1993 method) achieves <2.4 kcal/mol deviation in atomization energies, validating stability under synthesis conditions .

Advanced: How to optimize reaction conditions for high yield and purity?

Methodological Answer:
Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole ring formation .
  • Temperature Control : Reflux (100–150°C) ensures complete cyclization but must avoid decomposition .
  • Catalyst Screening : Zeolites or pyridine improve coupling efficiency by stabilizing intermediates .

Q. Table 3: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Solvent (DMF)80–100°CMaximizes cyclization
Catalyst (Zeolite)5–10% w/wReduces side reactions
Reaction Time4–6 hBalances completion/degradation

Advanced: What mechanistic insights explain its biological activity?

Methodological Answer:
The oxadiazole moiety and acetamide group contribute to target interactions:

  • 5-HT1A Receptor Binding : The oxadiazole’s electron-deficient ring interacts with receptor hydrophobic pockets, while the acetamide’s NH group forms hydrogen bonds .
  • Antimicrobial Action : Thioether linkages (e.g., in analogs) disrupt bacterial cell walls via thiol-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.